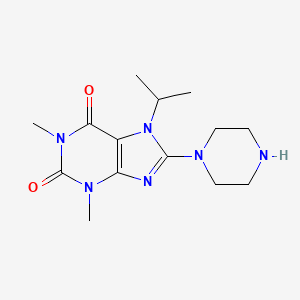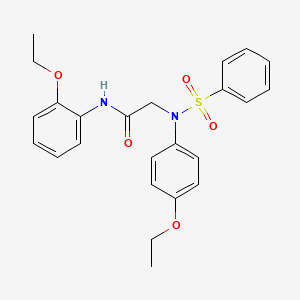
7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione, also known as theophylline, is a naturally occurring methylxanthine compound found in tea leaves and cocoa beans. It is a well-known bronchodilator and has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has also been shown to have various other pharmacological effects, making it a promising candidate for further research.
作用機序
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels leads to the relaxation of the smooth muscles of the airways, resulting in bronchodilation. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium signaling.
Biochemical and Physiological Effects:
Theophylline has various biochemical and physiological effects beyond its bronchodilator effects. It has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. Theophylline also has effects on the cardiovascular system, including an increase in heart rate and cardiac output, and a decrease in blood pressure.
実験室実験の利点と制限
Theophylline has several advantages for use in lab experiments. It is a well-established compound with known pharmacological effects, making it a useful tool for studying the respiratory system. Theophylline is also relatively inexpensive and easy to obtain. However, there are some limitations to the use of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments. It has a narrow therapeutic window, which means that the dose must be carefully controlled to avoid toxicity. Theophylline also has non-specific effects on various systems in the body, which may complicate the interpretation of results.
将来の方向性
There are several future directions for research on 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of new formulations of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione that have improved pharmacokinetics and reduced toxicity. Another area of interest is the investigation of the anti-inflammatory effects of 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione and its potential use in the treatment of inflammatory diseases beyond respiratory diseases. Additionally, 7-isopropyl-1,3-dimethyl-8-(1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione's effects on calcium signaling and adenosine receptors warrant further investigation.
合成法
Theophylline can be synthesized through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis. The Fischer indole synthesis involves the reaction of an aldehyde or ketone with a primary amine and a dehydrating agent to form an indole ring. The Bischler-Napieralski reaction involves the condensation of a β-aminoketone with an α-haloketone to form a tetrahydroisoquinoline ring. The Skraup synthesis involves the reaction of an aniline with a ketone and a strong acid to form a quinoline ring.
科学的研究の応用
Theophylline has been extensively studied for its pharmacological effects on the respiratory system. It has been shown to have bronchodilator effects by relaxing the smooth muscles of the airways, which makes it an effective treatment for asthma and COPD. Theophylline has also been shown to have anti-inflammatory effects, which may contribute to its efficacy in treating respiratory diseases.
特性
IUPAC Name |
1,3-dimethyl-8-piperazin-1-yl-7-propan-2-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2/c1-9(2)20-10-11(17(3)14(22)18(4)12(10)21)16-13(20)19-7-5-15-6-8-19/h9,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMCPTIFMYDEOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(N=C1N3CCNCC3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]cyclopentanecarboxamide](/img/structure/B5836219.png)


![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)
![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)



![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5836270.png)
![1-[(4-bromo-2-methylphenoxy)acetyl]-3-methyl-1H-pyrazole](/img/structure/B5836283.png)

![3-(2-methoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B5836299.png)